molecular formula C16H19N3O2 B2612317 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide CAS No. 2097865-66-0

1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide

Cat. No. B2612317
CAS RN: 2097865-66-0
M. Wt: 285.347
InChI Key: ZNUFLTNLMQSFNL-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide, also known as BCPM, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BCPM is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide involves its inhibition of glutamate release. Glutamate is released from presynaptic neurons and acts on postsynaptic neurons to transmit signals in the brain. 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide inhibits the release of glutamate by blocking the activity of a protein called vesicular glutamate transporter 1 (VGLUT1), which is responsible for packaging glutamate into vesicles for release. By inhibiting the release of glutamate, 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide reduces the activity of postsynaptic neurons, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on glutamate release, 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has been shown to have a variety of other biochemical and physiological effects. 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters from presynaptic neurons. 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. These effects suggest that 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide in laboratory experiments is its potency and specificity. 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has been shown to have a potent inhibitory effect on glutamate release, making it a useful tool for studying the role of glutamate in neurological processes. Additionally, 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has been shown to be highly specific for VGLUT1, making it a useful tool for studying the function of this protein.
One limitation of using 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide in laboratory experiments is its potential toxicity. 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has been shown to have a toxic effect on some cell types, which may limit its use in certain experiments. Additionally, 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide may have off-target effects on other proteins, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide. One area of research is the development of more potent and selective inhibitors of VGLUT1. This could lead to the development of more effective treatments for neurological disorders, such as Alzheimer's disease and epilepsy. Another area of research is the development of new methods for delivering 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide to specific regions of the brain. This could improve the specificity and effectiveness of 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide in laboratory experiments and potential clinical applications. Finally, further research is needed to understand the potential off-target effects of 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide on other proteins, which could inform the development of more specific inhibitors of glutamate release.

Synthesis Methods

The synthesis of 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide involves the reaction of 2-(bromomethyl)-1,3-benzoxazole with cyclopropylmethylamine and pyrrolidine-2-carboxylic acid. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using standard techniques, such as column chromatography, to yield pure 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide.

Scientific Research Applications

1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has been shown to have a variety of applications in scientific research. One of the most promising areas of research for 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide is in the field of neuroscience. 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide has been shown to have a potent inhibitory effect on the release of glutamate, a neurotransmitter that is involved in a variety of neurological processes, including learning and memory. This makes 1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide a potential candidate for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy.

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-15(17-10-11-7-8-11)13-5-3-9-19(13)16-18-12-4-1-2-6-14(12)21-16/h1-2,4,6,11,13H,3,5,7-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUFLTNLMQSFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzoxazol-2-yl)-N-(cyclopropylmethyl)pyrrolidine-2-carboxamide

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